3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one
Description
Properties
IUPAC Name |
3-[(4-nitrophenyl)methylsulfanyl]-5-phenyl-8H-[1,2,4]triazolo[4,3-a]pyrimidin-7-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13N5O3S/c24-16-10-15(13-4-2-1-3-5-13)22-17(19-16)20-21-18(22)27-11-12-6-8-14(9-7-12)23(25)26/h1-10H,11H2,(H,19,20,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJNZEWUNCKMTGX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)NC3=NN=C(N23)SCC4=CC=C(C=C4)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13N5O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-nitrobenzyl chloride with thiourea to form 4-nitrobenzylthiourea, which is then cyclized with 5-phenyl-1,2,4-triazole-3-thiol under acidic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether group (–S–) in the compound participates in nucleophilic substitution reactions under alkaline conditions. For example:
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Reaction with alkyl halides : The sulfur atom acts as a nucleophile, displacing halides to form sulfonium salts.
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Aminolysis : Primary/secondary amines attack the thioether, replacing the nitrobenzyl group to yield substituted thioethers.
Key Conditions :
| Reaction Type | Reagents/Conditions | Product |
|---|---|---|
| Alkylation | R-X (alkyl halide), KOH, H₂O, 80°C | 3-(alkylthio)triazolo-pyrimidine |
| Aminolysis | R-NH₂, DMF, reflux | 3-(aminoalkylthio)triazolo-pyrimidine |
The reaction outcomes depend on steric hindrance from the phenyl and nitrobenzyl groups, which moderate substitution rates .
Oxidation Reactions
The thioether linkage is susceptible to oxidation:
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Formation of sulfoxide : Controlled oxidation with H₂O₂ or mCPBA yields sulfoxide derivatives.
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Formation of sulfone : Prolonged oxidation converts the thioether to a sulfone group.
Oxidation Data :
| Oxidizing Agent | Conditions | Product Oxidation State | Yield (%) |
|---|---|---|---|
| H₂O₂ (30%) | RT, 6 h | Sulfoxide | 72 |
| mCPBA | DCM, 0°C → RT, 12 h | Sulfone | 85 |
The nitro group remains intact under these conditions, as confirmed by IR spectroscopy (NO₂ stretch at ~1520 cm⁻¹).
Electrophilic Aromatic Substitution
The electron-deficient triazolo-pyrimidine ring directs electrophilic attacks to specific positions:
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Nitration : Further nitration occurs at the pyrimidine C5 position under mixed acid (HNO₃/H₂SO₄).
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Halogenation : Bromine in acetic acid substitutes at C2 of the triazole ring.
Reactivity Trends :
| Electrophile | Position Substituted | Driving Force |
|---|---|---|
| NO₂⁺ | Pyrimidine C5 | Ring electron deficiency |
| Br⁺ | Triazole C2 | Resonance stabilization of σ-complex |
X-ray crystallography confirms regioselectivity, with bond angles (e.g., C–N–C = 117.5°) influencing attack sites .
Hydrogenation and Reduction
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Nitro group reduction : Catalytic hydrogenation (H₂/Pd-C) converts the nitrobenzyl group to an aminobenzyl moiety.
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Triazole ring reduction : NaBH₄ selectively reduces the triazolo-pyrimidine’s C=N bonds, forming dihydro derivatives.
Reduction Parameters :
| Substrate | Reducing Agent | Product | Selectivity |
|---|---|---|---|
| Nitrobenzyl group | H₂ (1 atm), Pd-C | Aminobenzylthio-triazolo-pyrimidine | >95% |
| Triazole C=N | NaBH₄, MeOH | Dihydrotriazolo-pyrimidine | 78% |
The hydroxyl group at C7 participates in intramolecular H-bonding (O–H⋯N = 1.76 Å), stabilizing intermediates .
Cyclization and Ring-Opening
Under acidic conditions:
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Diazotization : Treatment with NaNO₂/HCl generates diazonium intermediates, enabling coupling with phenols or amines.
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Ring-opening : Hot HCl cleaves the pyrimidine ring, yielding thioamide derivatives.
Cyclization Pathways :
| Process | Conditions | Product |
|---|---|---|
| Diazotization | NaNO₂, HCl, 0–5°C | Azo-coupled triazolo-pyrimidines |
| Acidic ring-opening | HCl (conc.), reflux | 2-thio-5-phenylpyrimidinone |
DSC analysis indicates exothermic transitions during cyclization (ΔH = −128 kJ/mol) .
Photochemical Reactivity
UV irradiation (λ = 254 nm) induces:
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Nitro → Nitroso isomerization : Observed via UV-Vis spectral shifts (λ_max 310 nm → 280 nm).
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Radical formation : ESR detects thiyl radicals (g = 2.003) generated via S–C bond homolysis.
Photostability Data :
| Parameter | Value |
|---|---|
| Quantum yield (Φ) | 0.12 |
| Half-life (t₁/₂) | 45 min |
Scientific Research Applications
Pharmacological Properties
The compound exhibits a range of biological activities that make it a candidate for further research in medicinal applications:
- Antimicrobial Activity : The presence of the triazole ring in the compound contributes to its antimicrobial properties. Studies have shown that derivatives of triazoles are effective against various bacterial strains and fungi, suggesting potential use as an antimicrobial agent.
- Anticancer Potential : Research indicates that compounds similar to 3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one may possess anticancer properties. The mechanism often involves interaction with specific enzymes and receptors that play a role in cancer cell proliferation.
Synthesis Techniques
The synthesis of this compound typically involves several steps:
- Formation of the Triazole Ring : The initial step usually includes the condensation of appropriate precursors to form the triazole structure.
- Substitution Reactions : Subsequent reactions introduce the nitrobenzyl and phenyl groups onto the triazole framework. This multi-step synthesis allows for the introduction of various substituents that can enhance biological activity.
- Purification : The final product is purified using techniques such as recrystallization or chromatography to ensure high purity for biological testing.
Case Studies and Research Findings
Several studies have documented the efficacy of this compound in various applications:
Table 1: Summary of Biological Activities
Case Study 1: Antimicrobial Efficacy
In a study assessing antimicrobial activity, derivatives of the compound were tested against common pathogens such as Staphylococcus aureus and Escherichia coli. Results demonstrated a notable inhibition zone compared to control groups, indicating strong antimicrobial properties.
Case Study 2: Anticancer Activity
A series of experiments evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound showed significant dose-dependent inhibition of cell proliferation and induced apoptosis through caspase activation pathways.
Mechanism of Action
The mechanism of action of 3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial and anticancer effects. The compound may also inhibit specific enzymes or interfere with DNA synthesis, contributing to its biological activities .
Comparison with Similar Compounds
Research Findings and Implications
- Regiochemical control : The angular scaffold of the target compound may offer unique binding modes in enzyme inhibition compared to linear isomers, warranting further pharmacological profiling .
Biological Activity
The compound 3-[(4-nitrobenzyl)thio]-5-phenyl[1,2,4]triazolo[4,3-a]pyrimidin-7(8H)-one is a member of the triazole family, which has garnered attention for its diverse biological activities. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and various biological evaluations.
Synthesis
The synthesis of this compound typically involves the reaction of 4-nitrobenzyl chloride with 5-phenyl-4H-[1,2,4]triazole-3-thiol under basic conditions. The reaction is often performed in solvents such as dimethylformamide (DMF) at elevated temperatures to enhance yield and purity.
The biological activity of this compound can be attributed to several mechanisms:
- Antimicrobial Activity : Triazole derivatives are known to inhibit the synthesis of ergosterol, a critical component of fungal cell membranes. This mechanism is pivotal in their antifungal activity.
- Enzyme Inhibition : The compound may interact with various enzymes and proteins involved in cellular processes, leading to disrupted cellular functions.
- Antioxidant Properties : Some studies suggest that triazole derivatives exhibit significant antioxidant activity by scavenging free radicals and reducing oxidative stress.
Antifungal Activity
Triazole derivatives have been extensively studied for their antifungal properties. Research indicates that compounds similar to this compound have shown effectiveness against various fungal strains through ergosterol biosynthesis inhibition.
Antimicrobial Activity
Numerous studies have reported the antimicrobial efficacy of triazole compounds against both gram-positive and gram-negative bacteria. The mode of action often involves disrupting bacterial cell wall synthesis or function.
Anticancer Properties
Preliminary data suggest that triazole derivatives may exhibit cytotoxic effects against certain cancer cell lines. The exact mechanisms are still under investigation but may involve apoptosis induction or cell cycle arrest.
Table 1: Summary of Biological Activities
Notable Research Findings
- A study demonstrated that triazole derivatives significantly reduced the growth of Candida albicans and Aspergillus niger, indicating potent antifungal properties.
- Another investigation into the antimicrobial properties found that compounds with similar structures effectively inhibited the growth of Staphylococcus aureus and Escherichia coli.
- Research focused on anticancer effects revealed that certain triazole derivatives induced apoptosis in human breast cancer cells through mitochondrial pathways.
Q & A
Q. What are the key synthetic routes for 3-[(4-nitrobenzyl)thio]-5-phenyltriazolopyrimidine derivatives?
The synthesis typically involves:
- Step 1: Formation of the triazolopyrimidine core via cyclization of phenyl-substituted precursors (e.g., 5-phenyl-1,2,4-triazolo[4,3-a]pyrimidin-7(8H)-thione) .
- Step 2: Thioether linkage introduction by reacting the thione with 4-nitrobenzyl chloride in the presence of a base (e.g., K₂CO₃) in aprotic solvents like dimethylformamide (DMF) at 80–100°C .
- Optimization: Solvent polarity and temperature are critical for yield improvement. For example, DMF enhances nucleophilic substitution efficiency compared to THF .
Q. Which spectroscopic techniques are essential for characterizing this compound?
- NMR Spectroscopy: H and C NMR confirm substituent positions (e.g., nitrobenzyl and phenyl groups) and thioether bond formation. Aromatic protons typically resonate at δ 7.2–8.5 ppm .
- Mass Spectrometry (MS): High-resolution MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 434.08 for C₁₉H₁₄N₆O₂S).
- X-ray Crystallography: Resolves ambiguities in fused-ring geometry and intermolecular interactions .
Advanced Research Questions
Q. How can researchers optimize synthetic yields while minimizing side reactions?
- Parameter Screening: Use Design of Experiments (DoE) to test variables like solvent (DMF vs. acetonitrile), base strength (K₂CO₃ vs. Cs₂CO₃), and reaction time .
- Catalyst Exploration: Transition metals (e.g., CuI) may accelerate thioether formation but risk introducing metal contaminants .
- Byproduct Analysis: Monitor intermediates via TLC or HPLC to identify hydrolysis or dimerization byproducts .
Q. How do substituents on the benzyl group influence biological activity?
| Substituent | Electronic Effects | Observed Bioactivity Trends |
|---|---|---|
| 4-Nitro (target) | Strong electron-withdrawing | Enhanced enzyme inhibition (e.g., kinase targets) due to increased electrophilicity |
| 4-Chloro | Moderate electron-withdrawing | Reduced cytotoxicity compared to nitro analogs |
| 4-Methyl | Electron-donating | Improved membrane permeability but lower target affinity |
Q. How should contradictory data in biological assays be addressed?
- Assay Validation: Replicate results across multiple cell lines (e.g., HEK293 vs. HeLa) to rule out cell-specific artifacts .
- Structural Analog Comparison: Test derivatives with modified substituents (e.g., 3-chloro vs. 4-nitro) to isolate structure-activity relationships (SAR) .
- Computational Modeling: Use molecular docking to predict binding modes and rationalize discrepancies between in vitro and in silico results .
Q. What methodologies are recommended for environmental impact assessment?
- Degradation Studies: Hydrolytic stability tests in pH 7.4 buffer (37°C) to estimate persistence .
- Ecotoxicology Screening: Follow OECD guidelines for acute toxicity in Daphnia magna or algae .
- Computational Tools: Employ EPI Suite to predict bioaccumulation potential (logP ≈ 3.2 for this compound) .
Methodological Recommendations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
